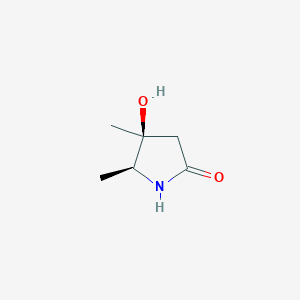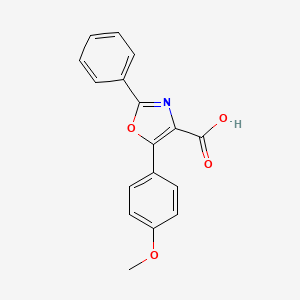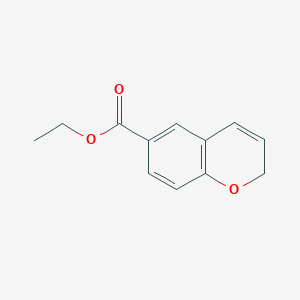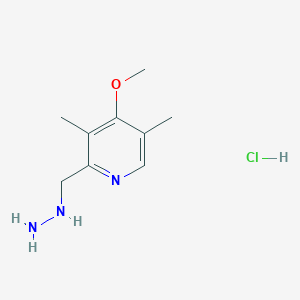
5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one
描述
5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the pyridone family. Pyridones are known for their versatile applications in medicinal chemistry, agriculture, and industry due to their unique structural properties. This compound, in particular, has garnered interest for its potential biological activities and its role as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one typically involves the iodination of 4-methyl-3-nitro-2-pyridone. This can be achieved through various methods, including:
Iodination using Iodine and an Oxidizing Agent: This method involves the reaction of 4-methyl-3-nitro-2-pyridone with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Direct Iodination: Another approach is the direct iodination of 4-methyl-3-nitro-2-pyridone using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions would depend on factors such as cost, availability, and environmental considerations.
化学反应分析
Types of Reactions
5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Major Products
Substitution: Various substituted pyridones depending on the nucleophile used.
Reduction: 5-Iodo-4-methyl-3-amino-2-pyridone.
Oxidation: 5-Iodo-4-carboxy-3-nitro-2-pyridone or 5-Iodo-4-formyl-3-nitro-2-pyridone.
科学研究应用
5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
相似化合物的比较
Similar Compounds
5-Nitro-2-pyridone: Similar structure but lacks the iodine and methyl groups.
4-Methyl-3-nitro-2-pyridone: Similar structure but lacks the iodine atom.
5-Iodo-2-pyridone: Similar structure but lacks the methyl and nitro groups.
Uniqueness
5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one is unique due to the presence of both the iodine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H5IN2O3 |
|---|---|
分子量 |
280.02 g/mol |
IUPAC 名称 |
5-iodo-4-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5IN2O3/c1-3-4(7)2-8-6(10)5(3)9(11)12/h2H,1H3,(H,8,10) |
InChI 键 |
BSICLQULGOEQBS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC=C1I)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














